molecular formula C31H52O3 B13429253 [(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Cat. No.: B13429253
M. Wt: 472.7 g/mol
InChI Key: SVBOWKVDAJZUQJ-FOQNYUCWSA-N
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Description

The compound [(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups to the steroid backbone.

    Esterification: Formation of the acetate ester by reacting the hydroxylated steroid with acetic anhydride or acetyl chloride under acidic conditions.

    Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale hydroxylation: Using biocatalysts or chemical catalysts to introduce hydroxyl groups efficiently.

    Continuous esterification: Employing continuous flow reactors to maintain optimal reaction conditions and improve yield.

    Automated purification: Utilizing advanced chromatographic techniques for large-scale purification.

Chemical Reactions Analysis

Types of Reactions

[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate: undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions where the acetate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: PCC, KMnO4 (Potassium permanganate).

    Reducing agents: NaBH4, LiAlH4 (Lithium aluminium hydride).

    Acidic conditions: HCl (Hydrochloric acid), H2SO4 (Sulfuric acid).

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Various functionalized steroids.

Scientific Research Applications

[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate: has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its role in cellular processes and as a potential biomarker.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including hormonal disorders.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of [(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Binds to steroid receptors, influencing gene expression and cellular function.

    Pathways Involved: Modulates signaling pathways related to hormone regulation, inflammation, and metabolism.

Comparison with Similar Compounds

[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate: can be compared with other similar steroidal compounds:

    Similar Compounds: Testosterone acetate, Estradiol acetate.

    Uniqueness: The specific arrangement of functional groups and stereochemistry gives it unique biological activity and chemical reactivity.

Properties

Molecular Formula

C31H52O3

Molecular Weight

472.7 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C31H52O3/c1-8-24(19(2)3)29(33)17-20(4)26-11-12-27-25-10-9-22-18-23(34-21(5)32)13-15-30(22,6)28(25)14-16-31(26,27)7/h9,19-20,23-29,33H,8,10-18H2,1-7H3/t20-,23+,24+,25+,26?,27+,28+,29-,30+,31-/m1/s1

InChI Key

SVBOWKVDAJZUQJ-FOQNYUCWSA-N

Isomeric SMILES

CC[C@H]([C@@H](C[C@@H](C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O)C(C)C

Canonical SMILES

CCC(C(C)C)C(CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O

Origin of Product

United States

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